molecular formula C12H12BrFO2 B1531435 rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate CAS No. 1297549-54-2

rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate

Cat. No. B1531435
CAS RN: 1297549-54-2
M. Wt: 287.12 g/mol
InChI Key: NLOCBHUICMSBDR-DTWKUNHWSA-N
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Description

Rac-ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate is a cyclopropane-containing compound with potential applications in the field of synthetic organic chemistry. This compound has been studied extensively in recent years due to its unique structure and its potential for use in a variety of synthetic reactions. The racemic form of this compound has been synthesized from a variety of starting materials and is commercially available.

Scientific Research Applications

Rac-ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate has been studied extensively for its potential applications in the field of synthetic organic chemistry. This compound has been found to be useful in the synthesis of a variety of molecules, including those containing bromo-4-fluorophenyl-cyclopropanecarboxylic acid, as well as those containing other cyclopropane-containing compounds. Additionally, this compound has been used in a variety of reactions, such as the synthesis of polymers, pharmaceuticals, and other compounds.

Mechanism Of Action

The mechanism of action of rac-ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate is relatively simple. The reaction involves the formation of a Grignard reagent, such as ethylmagnesium bromide, which then reacts with a bromo-4-fluorophenyl-cyclopropanecarboxylic acid to form the desired product. Other methods of synthesis involve the use of a palladium-catalyzed coupling reaction or a reaction between a bromo-4-fluorophenyl-cyclopropanecarboxylic acid and an alkyl halide.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate are not yet fully understood. However, it is believed that this compound may have some potential therapeutic applications due to its unique structure and its potential for use in a variety of synthetic reactions. Additionally, this compound may have some potential applications in the field of biochemistry, as it has been found to be useful in the synthesis of a variety of molecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of using rac-ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate in laboratory experiments is its relatively low cost. Additionally, this compound is commercially available, making it easy to obtain. However, one of the main limitations of using this compound in laboratory experiments is its instability in the presence of light and moisture. Additionally, this compound is highly reactive and can potentially react with other compounds in the reaction mixture, leading to undesired side products.

Future Directions

The potential future directions for rac-ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate are numerous. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to potential therapeutic applications. Additionally, further research into the reactivity of this compound could lead to the development of new synthetic reactions. Finally, further research into the structure of this compound could lead to the discovery of new potential applications in the field of synthetic organic chemistry.

properties

IUPAC Name

ethyl (1R,2R)-2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO2/c1-2-16-12(15)9-6-8(9)7-3-4-11(14)10(13)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCBHUICMSBDR-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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